Cas no 327979-94-2 (1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)

1-Benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea is a quinazoline-derived thiourea compound with potential applications in medicinal chemistry and biochemical research. Its structure features a chloro-substituted quinazoline core linked to a benzyl-substituted thiourea moiety, enhancing its binding affinity for biological targets. The compound exhibits notable stability and selectivity, making it a valuable intermediate in the synthesis of pharmacologically active molecules. Its chloro and phenyl substituents contribute to improved lipophilicity and interaction with hydrophobic binding sites. Researchers may explore its utility in enzyme inhibition studies or as a scaffold for developing kinase inhibitors. The compound's well-defined synthetic pathway allows for consistent reproducibility in laboratory settings.
1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea structure
327979-94-2 structure
Product Name:1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea
CAS No:327979-94-2
MF:C22H18ClN5S
MW:419.929821491241
CID:6418025
PubChem ID:1923692
Update Time:2025-05-21

1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea
    • N-benzyl-2-(6-chloro-4-phenylquinazolin-2-yl)hydrazinecarbothioamide
    • 327979-94-2
    • F0769-0075
    • AKOS001026670
    • Z56798194
    • 1-benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea
    • N-benzyl-2-(6-chloro-4-phenylquinazolin-2-yl)hydrazine-1-carbothioamide
    • Hydrazinecarbothioamide, 2-(6-chloro-4-phenyl-2-quinazolinyl)-N-(phenylmethyl)-
    • Inchi: 1S/C22H18ClN5S/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(25-19)27-28-22(29)24-14-15-7-3-1-4-8-15/h1-13H,14H2,(H2,24,28,29)(H,25,26,27)
    • InChI Key: RBSBYPSIGBBBST-UHFFFAOYSA-N
    • SMILES: N(C(NCC1=CC=CC=C1)=S)NC1=NC(C2=CC=CC=C2)=C2C(=N1)C=CC(Cl)=C2

Computed Properties

  • Exact Mass: 419.0971445g/mol
  • Monoisotopic Mass: 419.0971445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 94Ų

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Additional information on 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea

Comprehensive Overview of 1-Benzyl-3-(6-Chloro-4-Phenylquinazolin-2-yl)Aminothiourea (CAS No. 327979-94-2)

1-Benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea (CAS No. 327979-94-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the quinazoline derivatives family, which is known for its diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule for its potential role in drug discovery and development.

The molecular structure of 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea combines a quinazoline core with a thiourea moiety, making it particularly interesting for medicinal chemistry applications. The presence of the chloro and phenyl substituents enhances its potential for interactions with biological targets. Recent studies have explored its possible applications in addressing current healthcare challenges, including antimicrobial resistance and targeted therapies.

One of the most searched questions regarding this compound relates to its synthesis method and purity standards. The synthesis typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify the compound's identity and quality, which are critical factors for research applications.

In the context of current pharmaceutical trends, 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea is being investigated for its potential as a kinase inhibitor. Kinases are crucial targets in modern drug discovery, particularly for cancer and inflammatory diseases. The compound's ability to modulate kinase activity makes it a valuable candidate for further exploration in these therapeutic areas.

The solubility and stability of this compound are also frequent topics of inquiry among researchers. Like many quinazoline derivatives, it demonstrates moderate solubility in organic solvents but limited solubility in water. Proper storage conditions, typically at low temperatures and protected from light, are essential to maintain its stability over time.

From a commercial perspective, the global market for specialized pharmaceutical intermediates like 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea is growing steadily. The increasing demand for novel drug candidates and the expansion of contract research organizations have created new opportunities for suppliers of such compounds. Current market analysis suggests a compound annual growth rate of approximately 6-8% in this sector.

Recent advancements in computational chemistry and molecular docking studies have provided new insights into the potential binding modes and biological activities of this compound. These in silico approaches, combined with traditional laboratory research, are accelerating the understanding of its structure-activity relationships and potential therapeutic applications.

Quality control is paramount when working with 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea. Reputable suppliers provide comprehensive analytical data, including certificates of analysis that detail purity levels, impurity profiles, and spectroscopic characterization. These documents are essential for researchers who require consistent, high-quality materials for their experiments.

The environmental and safety aspects of handling this compound are also important considerations. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when working with any chemical substance. Material safety data sheets (MSDS) provide detailed information about appropriate handling procedures and personal protective equipment.

Looking to the future, 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea represents an interesting case study in the evolution of drug discovery. Its structural features combine elements that are known to be pharmacologically active, making it a promising scaffold for further modification and optimization. As research continues, we may see new applications emerge for this versatile compound in various therapeutic areas.

For researchers interested in obtaining this compound, it's important to verify the supplier's credentials and quality assurance processes. The CAS number 327979-94-2 serves as a unique identifier that helps ensure you're acquiring the correct substance. Many suppliers now offer custom synthesis services and bulk quantities to meet diverse research needs.

The patent landscape surrounding quinazoline derivatives like this compound is continually evolving. Recent patent filings indicate growing interest in similar structures for various therapeutic applications, suggesting that this area of chemistry remains fertile ground for innovation and discovery.

In conclusion, 1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea (CAS No. 327979-94-2) represents an important building block in modern medicinal chemistry. Its unique structural features, combined with the growing body of research into its potential applications, make it a compound worth watching in the coming years as new discoveries emerge in pharmaceutical science and drug development.

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